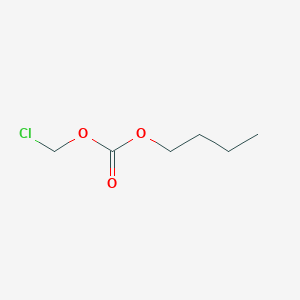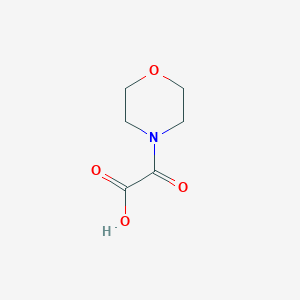
5-bromo-N-butylpyridin-2-amine
Overview
Description
5-bromo-N-butylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Amination Catalysis
- Selective Amination of Polyhalopyridines: Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis and Functionalization
- Preparation of Brominated Bipyridines and Bipyrimidines: Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated 2,2'-bipyridines, useful in preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
- Amination Using Copper Catalysis: Lang, Zewge, Houpis, and VolanteRalph (2001) explored the conversion of bromopyridine into aminopyridine using copper catalysis, highlighting low catalyst loading and mild reaction conditions (Lang et al., 2001).
Novel Derivatives and Applications
- Synthesis of Pyridine-Based Derivatives: Ahmad et al. (2017) described the palladium-catalyzed synthesis of novel pyridine derivatives, showcasing their potential as chiral dopants for liquid crystals and examining their biological activities (Ahmad et al., 2017).
- Oxidation Processes in Large Scale Production: Agosti et al. (2017) discussed the large-scale production of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation, focusing on process development and safety studies (Agosti et al., 2017).
Chemical Analysis and Mechanistic Studies
- Mechanism of Amination Reactions: Does and Hertog (2010) studied the reactions of various bromo(chloro)pyridines with potassium amide in liquid ammonia, offering insights into the reaction mechanisms and the influence of substituents (Does & Hertog, 2010).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGJAVDIHVPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573062 | |
| Record name | 5-Bromo-N-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280116-80-5 | |
| Record name | 5-Bromo-N-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)











